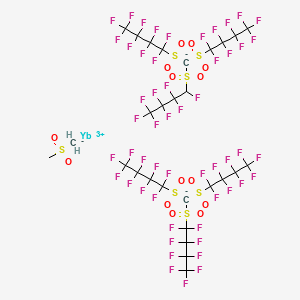
Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide (methanesulfonyl)methanide tris(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanide (1/1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide (methanesulfonyl)methanide tris(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanide (1/1/1/1) is a complex compound that features a central ytterbium ion coordinated by multiple fluorinated sulfonyl groups
Métodos De Preparación
The synthesis of Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide involves multiple steps, including the preparation of the fluorinated sulfonyl ligands and their subsequent coordination to the ytterbium ion. The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and controlled temperatures to ensure the stability of the intermediate and final products .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including substitution and coordination reactions. Common reagents used in these reactions include other metal ions, organic ligands, and solvents like THF. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the formation of new coordination complexes .
Aplicaciones Científicas De Investigación
Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide has several applications in scientific research. It is used in the study of coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers. Additionally, the compound’s unique structure makes it a valuable subject for studying the electronic properties of lanthanide complexes .
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the coordination of the ytterbium ion with the fluorinated sulfonyl ligands. This coordination affects the electronic properties of the ytterbium ion, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved in these interactions are primarily related to the electronic structure of the ytterbium ion and its ability to form stable coordination complexes .
Comparación Con Compuestos Similares
Similar compounds to Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide include other lanthanide complexes with fluorinated sulfonyl ligands. These compounds share similar coordination environments and electronic properties but differ in the specific lanthanide ion and the fluorinated ligands used. Examples include europium and terbium complexes with similar fluorinated sulfonyl ligands .
Propiedades
Número CAS |
293290-88-7 |
|---|---|
Fórmula molecular |
C28H6F53O14S7Yb |
Peso molecular |
1970.8 g/mol |
Nombre IUPAC |
1-[bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)methylsulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane;methanidylsulfonylmethane;1,1,1,2,2,3,3,4,4-nonafluoro-4-[1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl(1,2,2,3,3,4,4,4-octafluorobutylsulfonyl)methyl]sulfonylbutane;ytterbium(3+) |
InChI |
InChI=1S/C13F27O6S3.C13HF26O6S3.C2H5O2S.Yb/c14-2(15,8(26,27)28)5(20,21)11(35,36)47(41,42)1(48(43,44)12(37,38)6(22,23)3(16,17)9(29,30)31)49(45,46)13(39,40)7(24,25)4(18,19)10(32,33)34;14-1(3(15,16)4(17,18)9(27,28)29)46(40,41)2(47(42,43)12(36,37)7(23,24)5(19,20)10(30,31)32)48(44,45)13(38,39)8(25,26)6(21,22)11(33,34)35;1-5(2,3)4;/h;1H;1H2,2H3;/q3*-1;+3 |
Clave InChI |
QSQWEQTWOFEPHS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)[CH2-].C(C(C(C(F)(F)F)(F)F)(F)F)(F)S(=O)(=O)[C-](S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[C-](S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Yb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)

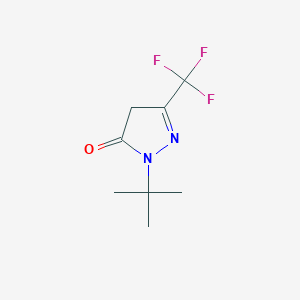
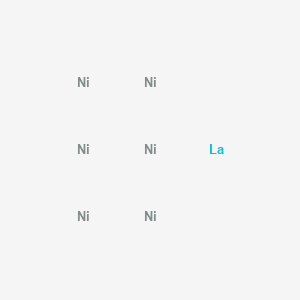
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
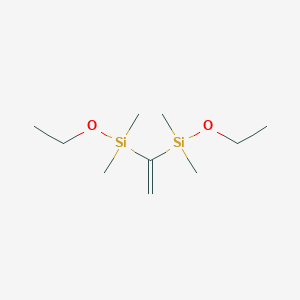
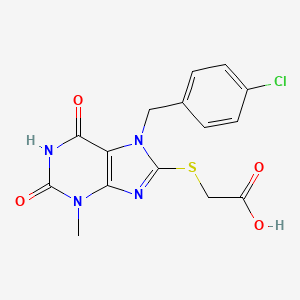

![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
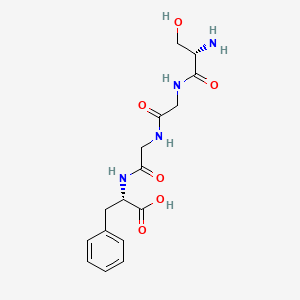
![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
![Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-](/img/structure/B14258019.png)
